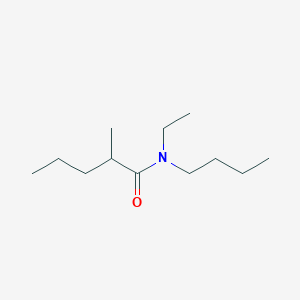

N-Butyl-N-ethyl-2-methylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Butyl-N-ethyl-2-methylpentanamide is an organic compound with the molecular formula C12H25NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-ethyl-2-methylpentanamide typically involves the reaction of N-butylamine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

N-Butylamine+2-Methylpentanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-ethyl-2-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Butyl-N-ethyl-2-methylpentanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-ethyl-2-methylpentanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

N-Butyl-N-methylpentanamide: Similar structure but with a methyl group instead of an ethyl group.

N-Butyl-N-propylpentanamide: Contains a propyl group instead of an ethyl group.

N-Butyl-N-isopropylpentanamide: Features an isopropyl group in place of the ethyl group.

Uniqueness

N-Butyl-N-ethyl-2-methylpentanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of butyl and ethyl groups attached to the amide nitrogen provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Biological Activity

N-Butyl-N-ethyl-2-methylpentanamide is a carboxamide compound that has garnered attention for its biological activities, particularly in the context of insect repellency. This article delves into the compound's biological activity, focusing on its efficacy as a mosquito repellent, its chemical properties, and relevant research findings.

This compound has the following chemical structure and properties:

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.24 g/mol

- CAS Number : Not specifically listed, but related compounds are documented.

Mosquito Repellency

The primary biological activity of this compound is its potential as a mosquito repellent. In a study assessing various carboxamides for their repellent properties against Aedes aegypti, this compound was tested alongside other compounds. The results indicated that while it showed some efficacy, it was less effective than DEET, the standard reference for insect repellents.

| Compound Name | Minimum Effective Dose (MED) μmol/cm² | Duration of Protection (Days) |

|---|---|---|

| This compound (5g) | 0.104 ± 0.016 | 2.5 |

| DEET | 0.625 | 7 |

| N-cyclohexyl-N-ethyl-2-hexenamide | 0.625 | >22 |

The above table summarizes the comparative effectiveness of various compounds tested for repellency against mosquitoes .

The mechanism by which this compound exerts its repellent effects is believed to involve interference with the sensory receptors of mosquitoes, making it difficult for them to locate human hosts. This action is similar to other known repellents, although specific receptor interactions for this compound have not been extensively studied.

Case Studies and Research Findings

-

Study on Carboxamides as Repellents :

A comprehensive study evaluated a series of carboxamide derivatives, including this compound. The study highlighted that while some derivatives provided longer-lasting protection than DEET, this compound was found to be inferior in both duration and effectiveness . -

Comparative Analysis :

In a comparative analysis involving 167 carboxamide derivatives, it was found that this compound had a MED of 0.104 μmol/cm², indicating moderate efficacy among tested compounds . -

Toxicological Assessment :

Toxicological assessments have indicated that while this compound exhibits low toxicity in standard tests, further studies are necessary to evaluate its long-term effects on non-target organisms and environmental impact .

Properties

IUPAC Name |

N-butyl-N-ethyl-2-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-5-8-10-13(7-3)12(14)11(4)9-6-2/h11H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWCDRLOAGEEIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C(C)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.